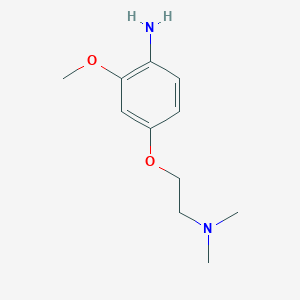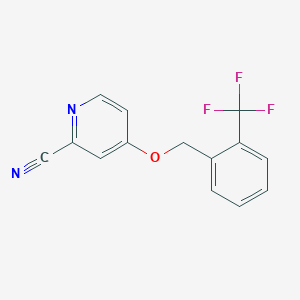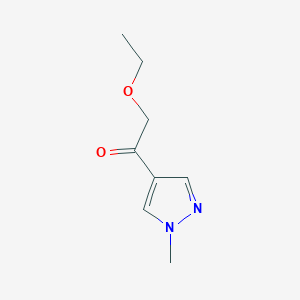
2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Microwave Synthesis and Biological Activity
- Microwave Synthesis of Biologically Active Compounds : A study demonstrated the synthesis of a pyrazole derivative (similar to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) using microwave energy, leading to products with potential antimicrobial activity against bacteria like E. coli and Salmonella typhimurium (Katade et al., 2008).
Antagonist Clinical Candidate for Pain Management
- σ1 Receptor Antagonist for Pain Treatment : Research on a new series of pyrazoles led to the identification of a compound (related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) as a σ1 receptor antagonist, showing potential as a clinical candidate for pain management (Díaz et al., 2020).
Synthesis and Antimicrobial Activity
- Antimicrobial Activity of Derivatives : A series of novel derivatives containing pyrazol-oxy moieties, related to the structure of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, were synthesized and found to exhibit moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
- Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized ethanone derivatives with a pyrazolyl group, demonstrating antibacterial properties against common pathogens like Staphylococcus aureus and E. coli (Asif et al., 2021).
Neurological Applications
- Memory Enhancement in Mice : Derivatives of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone were studied for their effects on learning and memory in mice, indicating potential therapeutic applications in memory dysfunction (Zhang Hong-ying, 2012).
Antifungal Activity
- Antifungal Derivatives Synthesis : The synthesis of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, structurally related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, showed potent in vitro antifungal activity, highlighting their potential as antifungal agents (Bondock et al., 2011).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or new methods for its synthesis.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone”.
properties
IUPAC Name |
2-ethoxy-1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-6-8(11)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKYWYDQICZLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



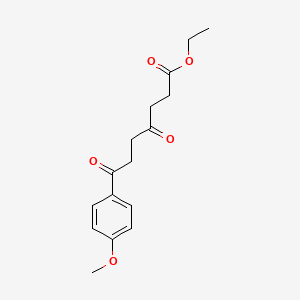
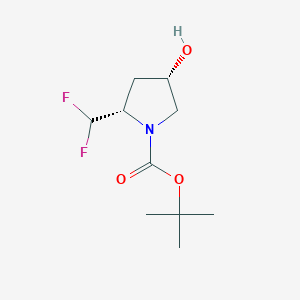
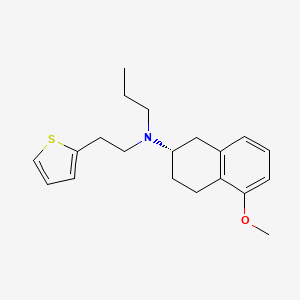
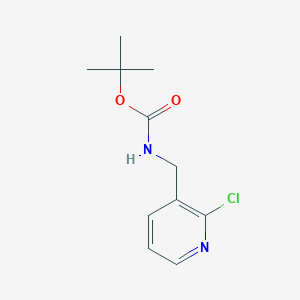
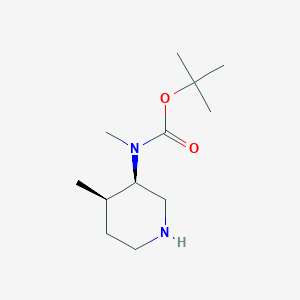
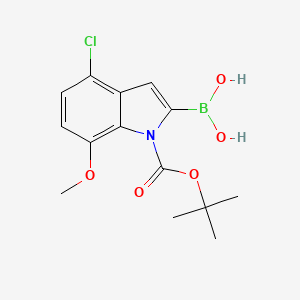
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
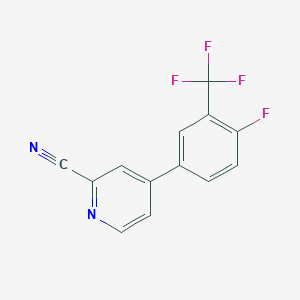
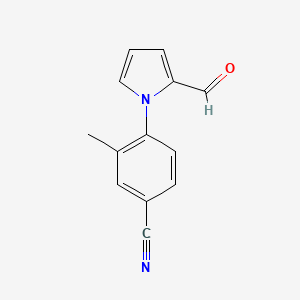
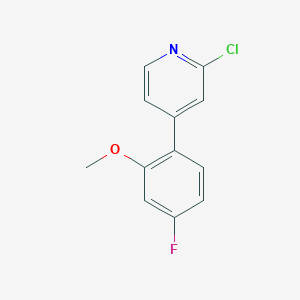
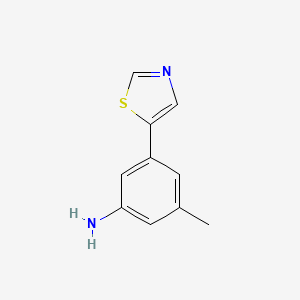
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
